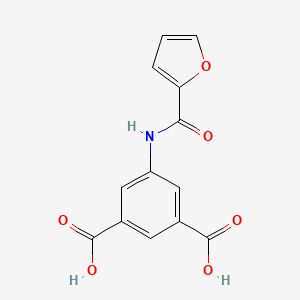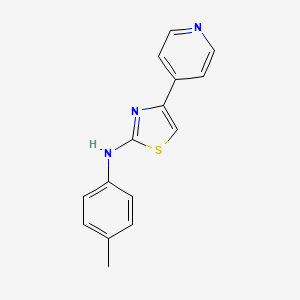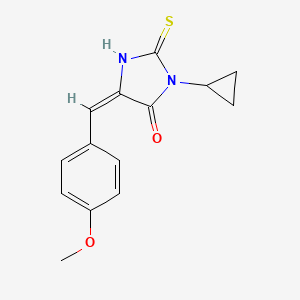![molecular formula C19H18N2OS B5551103 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)
3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone derivatives represent a versatile class of compounds in the field of medicinal chemistry due to their broad spectrum of biological activities. Although the specific compound 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has not been directly mentioned in available literature, quinazolinones, in general, are known for their potential in various therapeutic areas.
Synthesis Analysis
The synthesis of quinazolinones can be accomplished through various methods, including the cyclization of anthranilamide derivatives with different reagents under catalyzed conditions. For instance, one-pot synthesis methods involving catalysis by p-toluenesulfonic acid followed by oxidative dehydrogenation have been highlighted as efficient pathways to synthesize 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated using various spectroscopic techniques, including MS, 1H NMR, FT-IR, and 13C NMR, along with single-crystal X-ray diffraction. Density Functional Theory (DFT) studies further support the optimization of the molecular structure, providing insights into the electronic properties and stability of these compounds (Yao et al., 2022).
科学的研究の応用
Synthesis Techniques
One-Pot Synthesis Method : A method has been developed for the synthesis of various 4(3H)-quinazolinones, including derivatives like 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone. This process involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation using phenyliodine diacetate. This method highlights the first synthesis of quinazolinones with an N-alkoxy substituent and emphasizes mild reaction conditions (Cheng et al., 2013).
Ionic Liquid Mediated Synthesis : An environmentally friendly two-step synthesis process using ionic liquids has been developed. This method produces 5H-thiazolo[2,3-b]quinazolin-5-one derivatives, highlighting a novel approach for synthesizing quinazolinone derivatives (Yadav et al., 2013).
Biological and Medicinal Applications
Antimycobacterial Properties : Research has identified certain quinazolinone derivatives, like 2-((3,5-dinitrobenzyl)thio)quinazolinones, as potent antimycobacterial agents. These compounds are activated by deazaflavin-dependent nitroreductase and show promise against Mycobacterium tuberculosis (Jian et al., 2020).
Cytostatic Activity in Cancer Cells : Quinazolinone-containing derivatives isolated from the fungus Neosartorya pseudofischeri have shown cytostatic activity in human cancer cells, suggesting potential therapeutic applications in oncology (Eamvijarn et al., 2012).
Anticancer Potential : New series of quinazolinone derivatives have demonstrated significant in vitro cytotoxicity against cancer cell lines, such as HeLa and MDA-MB231, suggesting their potential as anticancer agents (Abuelizz et al., 2017).
Antimicrobial Activities : Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, displaying good antimicrobial activities. This underscores the potential of quinazolinone derivatives in developing new antimicrobial agents (Yan et al., 2016).
特性
IUPAC Name |
3-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-5-4-6-14(11-13)12-23-19-20-17-8-3-2-7-16(17)18(22)21(19)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFJRMFYRIATJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)




![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)
